
4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: Alkylation with ethyl halides in the presence of a base such as potassium carbonate.
Addition of the nitrophenyl group: This can be done via a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the bromine atom might participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethyl-5-phenyl-1h-pyrazole: Lacks the nitro group.
4-Bromo-1-methyl-5-(4-nitrophenyl)-1h-pyrazole: Has a methyl group instead of an ethyl group.
4-Chloro-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole: Has a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-1-ethyl-5-(4-nitrophenyl)-1h-pyrazole is unique due to the combination of its substituents, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-14-11(10(12)7-13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3 |
InChI Key |
AAUTZJNVMUOJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)

![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
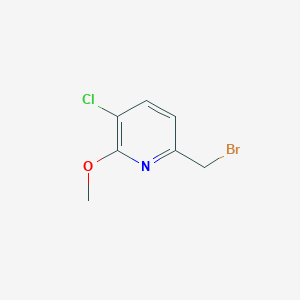
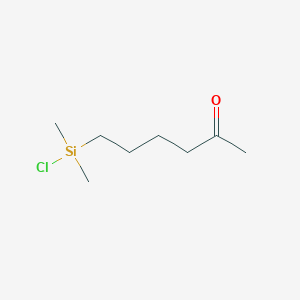



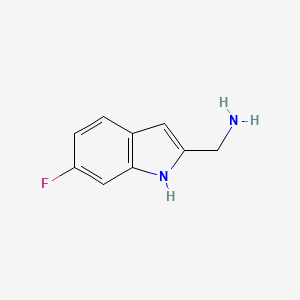

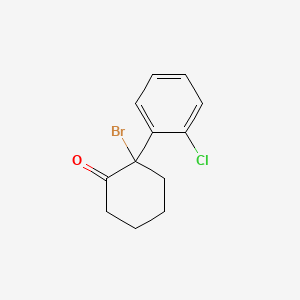
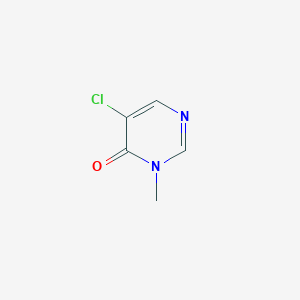
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
